molecular formula C11H17ClN2 B11740578 N1-Butyl-5-chloro-4-methylbenzene-1,2-diamine

N1-Butyl-5-chloro-4-methylbenzene-1,2-diamine

Cat. No.: B11740578
M. Wt: 212.72 g/mol
InChI Key: BLCCEKBOJVHLDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-Butyl-5-chloro-4-methylbenzene-1,2-diamine typically involves electrophilic aromatic substitution reactions. The general mechanism includes the formation of a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate, followed by the removal of a proton to yield the substituted benzene ring . Specific conditions and reagents used in the synthesis may vary depending on the desired purity and yield.

Industrial Production Methods

Industrial production of this compound involves bulk manufacturing and custom synthesis processes. Companies like ChemScene and Synblock offer this compound with high purity levels (NLT 98%) and provide detailed documentation, including MSDS, NMR, HPLC, and LC-MS .

Chemical Reactions Analysis

Types of Reactions

N1-Butyl-5-chloro-4-methylbenzene-1,2-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while substitution reactions can produce a wide range of substituted benzene derivatives.

Scientific Research Applications

N1-Butyl-5-chloro-4-methylbenzene-1,2-diamine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of N1-Butyl-5-chloro-4-methylbenzene-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to target proteins or enzymes, leading to alterations in cellular processes. Detailed studies on its mechanism of action are essential to understand its full potential and applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N1-Butyl-5-chloro-4-methylbenzene-1,2-diamine is unique due to the presence of the butyl group, which can influence its chemical reactivity and biological activity. The combination of the butyl group, chlorine atom, and methyl group provides distinct properties compared to its similar compounds.

Properties

Molecular Formula

C11H17ClN2

Molecular Weight

212.72 g/mol

IUPAC Name

2-N-butyl-4-chloro-5-methylbenzene-1,2-diamine

InChI

InChI=1S/C11H17ClN2/c1-3-4-5-14-11-7-9(12)8(2)6-10(11)13/h6-7,14H,3-5,13H2,1-2H3

InChI Key

BLCCEKBOJVHLDO-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=C(C=C(C(=C1)Cl)C)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.